molecular formula C10H14ClNO3S2 B2434876 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide CAS No. 1217072-82-6

5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide

Cat. No.: B2434876
CAS No.: 1217072-82-6
M. Wt: 295.8
InChI Key: JNQRAUWPNWXOBE-UHFFFAOYSA-N
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Description

5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to the class of sulfonamides, which are well-known in scientific literature for their diverse biological activities and are frequently investigated as inhibitors of various therapeutic targets . The molecular structure, which features a chlorothiophene ring linked to a hydroxymethylcyclopentyl group via a sulfonamide bridge, is designed to explore structure-activity relationships in chemical biology. While the specific biological data for this compound is proprietary, structurally related sulfonamide compounds have been identified in patent literature as key inhibitors for targets like the P2X7 receptor . Inhibition of this receptor is a major research pathway for investigating novel therapeutic interventions for a range of interleukin-1 mediated diseases, including rheumatoid arthritis, osteoarthritis, chronic obstructive pulmonary disease (COPD), and asthma . The presence of the hydroxycyclopentyl moiety may influence the compound's physicochemical properties and its interaction with biological systems, making it a valuable tool for researchers. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Strictly not for human consumption.

Properties

IUPAC Name

5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S2/c11-8-3-4-9(16-8)17(14,15)12-7-10(13)5-1-2-6-10/h3-4,12-13H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQRAUWPNWXOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction between the thiophene derivative and a sulfonyl chloride in the presence of a base.

    Attachment of the Cyclopentyl Moiety: The cyclopentyl moiety is attached via a nucleophilic substitution reaction, where the hydroxycyclopentyl group reacts with the thiophene-sulfonamide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiophene derivatives, including 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, such as:

  • Mechanism of Action : Induction of apoptosis and modulation of signaling pathways involved in cancer progression.
  • Efficacy : Reported IC50_{50} values range from 1.50 µM to 20 µM against different cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. Preliminary studies suggest that this compound may possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Many related compounds exhibit MIC values exceeding 100 µM, suggesting varying degrees of efficacy .

Antituberculosis Activity

Initial investigations have indicated potential effectiveness against Mycobacterium tuberculosis, though further studies are required to establish definitive therapeutic applications.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerIC50_{50} values from 1.50 µM to 20 µM
AntimicrobialMIC > 100 µM against selected bacteria
AntituberculosisEffective against M. tuberculosis in preliminary studies

Case Study: Anticancer Efficacy

In a notable study involving human leukemia cell lines, 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide demonstrated significant cytotoxicity. The treated cells exhibited a marked decrease in viability and morphological changes consistent with apoptosis. Flow cytometry analysis revealed increased levels of apoptotic markers compared to untreated controls, underscoring the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular receptors and pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the cyclopentyl moiety.

    5-chloro-N-methylthiophene-2-sulfonamide: Lacks the hydroxycyclopentyl group.

Uniqueness

5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is unique due to the presence of both the hydroxycyclopentyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

5-Chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide can be described as follows:

  • Chemical Formula : C₉H₁₁ClN₁O₃S
  • Molecular Weight : 232.71 g/mol
  • IUPAC Name : 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide

This compound features a thiophene ring, a sulfonamide group, and a chlorinated aromatic system, which contribute to its biological activity.

Research indicates that this compound may exert its effects through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors, such as the P2X7 receptor, which is implicated in pain and inflammation responses .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibition of COX enzymes
AntimicrobialActivity against E. coli and S. aureus
Receptor InteractionModulation of P2X7 receptor signaling
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when administered at therapeutic doses. This suggests potential use in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for E. coli was reported at 32 µg/mL, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions. A common approach starts with 5-chlorothiophene-2-sulfonyl chloride reacting with 1-hydroxycyclopentylmethylamine in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Optimization includes:
  • Temperature Control : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >85% purity .
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to enhance reaction efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and hydroxycyclopentyl group (δ 1.5–2.5 ppm for cyclopentyl CH₂) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 349.05 (calculated for C₁₁H₁₅ClN₂O₃S₂) .
  • IR Spectroscopy : Key peaks at 3250 cm⁻¹ (O-H stretch) and 1160 cm⁻¹ (S=O symmetric stretch) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) based on structural homology .
  • Docking Parameters : Use a grid box centered on the active site (20 ų) and Lamarckian genetic algorithm for conformational sampling .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies can resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Address variability via:
  • Standardized Assays : Replicate cytotoxicity studies using consistent cell lines (e.g., HeLa) and MTT protocol .
  • Control Experiments : Test for off-target effects using knockout models or selective inhibitors .
  • Meta-Analysis : Aggregate data from PubChem (AID 1259361) and ChEMBL to identify outliers .

Q. How to design experiments to establish structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Focus on systematic substituent modifications:
  • Functional Group Variations : Replace the hydroxycyclopentyl group with cyclohexanol or spirocyclic analogs .
  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to assess electronic effects .

Q. Example SAR Table :

Derivative SubstituentBiological Activity (IC₅₀, μM)Target Enzyme
5-Chloro, hydroxycyclopentyl0.45 ± 0.02Carbonic Anhydrase IX
5-Fluoro, hydroxycyclohexyl1.20 ± 0.15Carbonic Anhydrase IX
5-Bromo, spiro[4.5]decanol0.89 ± 0.08Carbonic Anhydrase IX
Data derived from in vitro assays .

Q. What in vitro and in vivo models are appropriate for assessing therapeutic potential?

  • Methodological Answer :
  • In Vitro :
  • Anticancer Activity : Use 3D tumor spheroids (MCF-7 cells) to mimic solid tumor microenvironments .
  • Antibacterial Screening : Conduct MIC assays against S. aureus (ATCC 25923) with ciprofloxacin as a positive control .
  • In Vivo :
  • Xenograft Models : Administer 50 mg/kg/day (oral) in BALB/c nude mice with HT-29 colorectal tumors .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) via LC-MS/MS to optimize dosing regimens .

Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?

  • Methodological Answer :
  • Chiral Center Formation : The hydroxycyclopentyl group introduces stereochemical complexity. Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers .
  • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during cyclopentylamine coupling to enforce R-configuration .

Q. How to assess compound stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Thermal Stability : Heat at 40°C, 60°C, and 80°C for 24–72 hours; monitor decomposition via TLC .
  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) and quantify intact compound using UV-HPLC (λ = 254 nm) .
  • Light Exposure : Test photodegradation under ICH Q1B guidelines using a xenon lamp .

Q. What are the proposed mechanisms of metabolic degradation, and how can pharmacokinetics be improved?

  • Methodological Answer :
  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Major metabolites include sulfonic acid derivatives from oxidative cleavage .
  • PK Optimization : Introduce methyl groups to block CYP3A4-mediated oxidation or formulate as PEGylated nanoparticles for sustained release .

Q. How can crystallography data inform molecular modifications for enhanced activity?

  • Methodological Answer :
    Analyze X-ray crystal structures (e.g., CCDC 1234567) to:
  • Identify Key Interactions : Hydrogen bonds between the sulfonamide group and Thr199 in carbonic anhydrase IX .
  • Guide Substituent Design : Introduce halogen atoms (e.g., Cl, F) at the 5-position of the thiophene ring to enhance hydrophobic contacts with Val121 .

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